molecular formula C13H8FNO3 B1323950 3-Fluoro-4'-nitrobenzophenone CAS No. 527744-61-2

3-Fluoro-4'-nitrobenzophenone

Cat. No.: B1323950
CAS No.: 527744-61-2
M. Wt: 245.21 g/mol
InChI Key: XCFRMFKYPCTVCA-UHFFFAOYSA-N
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Description

3-Fluoro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3 It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4’-nitrobenzophenone typically involves a multi-step process. One common method starts with the nitration of fluorobenzene to produce 3-fluoronitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3-Fluoro-4’-nitrobenzophenone .

Industrial Production Methods: Industrial production of 3-Fluoro-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Reduction: 3-Fluoro-4’-aminobenzophenone.

    Substitution: 3-Methoxy-4’-nitrobenzophenone.

Scientific Research Applications

3-Fluoro-4’-nitrobenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It serves as a precursor for the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-nitrobenzophenone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

  • 4-Fluoro-3’-nitrobenzophenone
  • 4-Fluoro-4’-nitrobenzophenone
  • 3-Fluoro-4’-aminobenzophenone

Comparison: 3-Fluoro-4’-nitrobenzophenone is unique due to the specific positions of the fluorine and nitro groups on the benzophenone structure. This arrangement influences its reactivity and potential applications. Compared to 4-Fluoro-3’-nitrobenzophenone, the 3-position fluorine substitution in 3-Fluoro-4’-nitrobenzophenone can lead to different electronic effects and reactivity patterns. Similarly, the presence of a nitro group at the 4’-position distinguishes it from other benzophenone derivatives, affecting its chemical behavior and applications .

Properties

IUPAC Name

(3-fluorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRMFKYPCTVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641509
Record name (3-Fluorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527744-61-2
Record name (3-Fluorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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